molecular formula C20H18BrN3OS B2954051 2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-12-0

2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2954051
CAS RN: 396720-12-0
M. Wt: 428.35
InChI Key: KENPZVHGIPFWJI-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The presence of a bromine atom indicates that it might be used in reactions as a leaving group or for further functionalization .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazole ring, followed by various functionalization reactions . Without specific literature or patents, it’s hard to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact 3D structure would depend on the specific conformations and orientations of these groups .


Chemical Reactions Analysis

As for the chemical reactions, it’s difficult to predict without more specific information. The reactivity of this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties like solubility, melting point, and boiling point could be predicted based on the functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

  • Antipyrine Derivatives Synthesis and X-ray Structure

    The compound 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, related to the query compound, was synthesized and characterized using X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations. The focus was on understanding the intermolecular interactions and crystal packing, revealing the importance of hydrogen bonds and π-interactions in the stabilization of molecular assemblies (Saeed et al., 2020).

  • Crystal Structure of Related Compounds

    The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound with a similar structure, provided insights into the supramolecular interactions, including hydrogen bonding and C-Br⋯π interactions, which are crucial for understanding the behavior and potential applications of these compounds (Polo et al., 2019).

Biological Activities

  • Antibacterial and Anticancer Potential

    Studies on similar compounds, such as 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives, have shown significant in-vitro anticancer activity against various cancer cell lines. This suggests a potential for similar compounds like the query compound to be explored for their anticancer properties (Waghmare et al., 2013).

  • Cytotoxicity Analysis for Drug Development

    The quantitative structure-cytotoxicity relationship study of 3-(N-Cyclicamino)chromone derivatives, related to pyrazole derivatives, provided insights into their cytotoxicity against oral squamous cell carcinoma cell lines. This kind of analysis is crucial for developing new anticancer drugs and may be applicable to similar compounds like the query compound (Shi et al., 2018).

Other Applications

  • Photochemical Studies

    The photochemical substitution of haloaryl ketones by phenylthiolate anion, which includes reactions with bromo derivatives similar to the query compound, provided insights into their reactivity under photostimulation. This kind of study is relevant for understanding the photochemical properties of such compounds (Julliard & Chanon, 1986).

  • Synthesis of Anticonvulsant Agents

    A study on the synthesis of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, which are structurally related to the query compound, demonstrated their potential as anticonvulsant agents. This suggests the possibility of similar applications for the query compound (Ahsan et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more information, it’s hard to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include further functionalization to improve its properties or biological activity, or studies to better understand its mechanism of action .

properties

IUPAC Name

2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENPZVHGIPFWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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